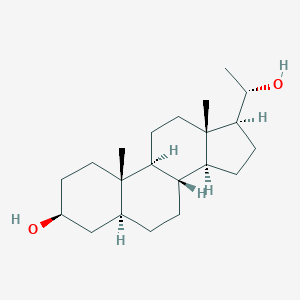

Allopregnane-3beta,20alpha-diol

Description

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-ZVPCKFNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020840 | |

| Record name | Pregnanediol IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-56-3 | |

| Record name | 5α-Pregnane-3β,20α-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3beta-20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-pregnane-3-β,20-α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.BETA.,20.ALPHA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UE8C57W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of Allopregnane-3beta,20alpha-diol with GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). These ligand-gated ion channels are crucial in maintaining the balance between neuronal excitation and inhibition. Their dysfunction is implicated in a variety of neurological and psychiatric disorders. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's pharmacological properties.[1][2][3][4]

Neurosteroids, a class of steroids synthesized within the brain, are potent modulators of GABA-A receptor function.[5][6] Their effects are highly dependent on their stereochemistry. This guide focuses on allopregnane-3beta,20alpha-diol, a progesterone metabolite, and its interaction with GABA-A receptors. A critical aspect of this interaction is the orientation of the hydroxyl group at the C3 position of the steroid's A-ring. While 3α-hydroxy neurosteroids, such as allopregnanolone, are well-characterized as potent positive allosteric modulators of GABA-A receptors, their 3β-hydroxy epimers, including this compound, often exhibit distinct, and sometimes opposing, effects.[1][5][6][7] This document provides a comprehensive overview of the current understanding of this interaction, including quantitative data, experimental methodologies, and key signaling pathways.

Molecular Interaction and Signaling Pathway

This compound is understood to interact with the GABA-A receptor at a site distinct from the GABA binding site, classifying it as an allosteric modulator. Unlike its 3α-hydroxy counterparts that enhance the receptor's response to GABA, 3β-hydroxy steroids generally act as negative allosteric modulators or antagonists of the positive modulation induced by 3α-hydroxy steroids.[5][8][9][10] Some studies suggest that certain 3β-steroids may also possess weak partial agonist properties in the absence of a positive modulator.[8]

The binding of a 3β-hydroxy steroid is thought to stabilize a conformation of the receptor that has a lower affinity for GABA or is less efficiently gated, thereby reducing the chloride ion flux in response to GABA. This can counteract the enhanced inhibition produced by endogenous 3α-hydroxy neurosteroids like allopregnanolone.

Quantitative Data on GABA-A Receptor Modulation

Specific quantitative data for the interaction of this compound with GABA-A receptors is limited in the scientific literature. However, studies on other 3β-hydroxy steroids provide valuable insights into the expected nature of this interaction. The following table summarizes the general findings for 3β-hydroxy steroids in comparison to their 3α-hydroxy counterparts.

| Parameter | 3α-Hydroxy Steroids (e.g., Allopregnanolone) | 3β-Hydroxy Steroids (e.g., Epipregnanolone) | Reference |

| General Effect | Positive Allosteric Modulator | Negative Allosteric Modulator / Antagonist | [5][6] |

| Potentiation of GABA-induced Cl- current | Potentiation at nanomolar concentrations. | Inhibition of allopregnanolone-induced potentiation. | [8][10] |

| Direct Gating of GABA-A Receptor | Can directly gate the receptor at micromolar concentrations. | Generally inactive as a direct agonist. | [2][11] |

| Binding Affinity (Ki) for antagonism of pregnanolone potentiation | N/A | ~10.5 µM (for 5β-pregnan-3β-ol-20-one) | [12] |

Experimental Protocols

The characterization of this compound's interaction with GABA-A receptors relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through GABA-A receptors in response to GABA and its modulators.

Objective: To measure the effect of this compound on GABA-activated chloride currents.

Materials:

-

HEK293 cells transiently expressing desired GABA-A receptor subunits or cultured primary neurons.

-

External solution (in mM): 140 NaCl, 2.4 KCl, 4 MgCl2, 4 CaCl2, 10 HEPES, 10 glucose, pH 7.3.[8]

-

Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH 7.2.

-

GABA stock solution.

-

This compound stock solution (in DMSO).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 to -70 mV.

-

-

Drug Application:

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).

-

Co-apply this compound with GABA to determine its modulatory effect.

-

To test for antagonism, first apply a potentiating neurosteroid (e.g., allopregnanolone) with GABA, then co-apply this compound.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the presence and absence of the neurosteroid.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to the GABA-A receptor complex. A common approach for neurosteroids is to measure their ability to modulate the binding of a radiolabeled ligand that binds within the ion channel, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).

Objective: To determine the affinity and efficacy of this compound at the neurosteroid binding site.

Materials:

-

Rat brain P2 membranes.

-

Tris/NaBr buffer (50 mM Tris-citrate, 0.2 M NaBr, pH 7.4).

-

[35S]TBPS radioligand.

-

This compound.

-

Picrotoxin or unlabeled TBPS for defining non-specific binding.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare P2 membrane fractions from rat brains.

-

Incubation:

-

In a final volume of 0.5 ml, incubate ~50 µg of membrane protein with Tris/NaBr buffer, a fixed concentration of [35S]TBPS (e.g., 8 nM), and varying concentrations of this compound.

-

Include tubes with an excess of picrotoxin (10 µM) or unlabeled TBPS (5 µM) to determine non-specific binding.

-

Incubate for 2 hours.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.

-

Visualization of Experimental Workflows

Summary and Implications

The interaction of this compound with GABA-A receptors is a prime example of the stereospecificity of neurosteroid action. In contrast to the well-documented potentiating effects of 3α-hydroxy steroids, 3β-hydroxy steroids like this compound are generally considered negative modulators or antagonists at the neurosteroid binding site of the GABA-A receptor. This antagonistic action can have significant physiological consequences by counteracting the effects of endogenous positive modulators like allopregnanolone.

For researchers and drug development professionals, understanding this structure-activity relationship is paramount. The development of synthetic neurosteroids with specific modulatory profiles holds therapeutic promise for a range of CNS disorders. The methodologies outlined in this guide provide a framework for the detailed characterization of these compounds. Future research should aim to elucidate the precise binding site and conformational changes induced by 3β-hydroxy steroids and to obtain more specific quantitative data for compounds like this compound to better understand their physiological and potential pharmacological roles.

References

- 1. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-aminobutyric acidA receptor regulation: chronic treatment with pregnanolone uncouples allosteric interactions between steroid and benzodiazepine recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction Between Allopregnanolone and Amiloride Binding Sites on the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5 beta-pregnan-3 beta-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Allopregnane-3beta,20alpha-diol

This whitepaper provides a detailed exploration of the biosynthetic pathway of Allopregnane-3beta,20alpha-diol, a neurosteroid derived from progesterone. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic conversions, quantitative data, and relevant experimental methodologies.

Introduction

This compound is an endogenous neuroactive steroid, a metabolite of progesterone that plays a role in modulating neuronal excitability. Unlike its more extensively studied isomer, allopregnanolone (a 3alpha-hydroxy steroid), this compound's specific physiological functions and biosynthesis are areas of ongoing research. Understanding its formation is critical for elucidating its biological significance and potential as a therapeutic target. This guide details the multi-step enzymatic pathway from progesterone to this compound.

The Biosynthesis Pathway of this compound

The synthesis of this compound from progesterone is a multi-enzyme process primarily occurring in the brain, adrenal glands, and gonads. The pathway involves a series of reduction reactions.

The biosynthesis begins with the conversion of Progesterone . The first committed step is the reduction of the double bond in the A ring of progesterone by 5α-reductase (EC 1.3.1.22), which yields 5α-dihydroprogesterone (5α-DHP).[1][2][3][4] Subsequently, the 3-keto group of 5α-DHP is reduced to a 3β-hydroxyl group by a 3β-hydroxysteroid dehydrogenase (EC 1.1.1.145), forming Allopregnan-3β-ol-20-one .[5][6] The final step in the pathway is the reduction of the 20-keto group of Allopregnan-3β-ol-20-one by 20α-hydroxysteroid dehydrogenase (20α-HSD, EC 1.1.1.149) to produce the final product, Allopregnane-3β,20α-diol .[7][8][9]

Figure 1: Biosynthesis pathway of Allopregnane-3β,20α-diol from Progesterone.

Quantitative Data

The enzymatic reactions in the biosynthesis of this compound have been characterized to determine their kinetic properties. The following table summarizes key quantitative data for the enzymes involved.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Cofactor | Source Organism |

| 5α-Reductase | Progesterone | 95.4 ± 4.5 nM | Not specified | NADPH | Rat Hypothalamus |

| 3β-Hydroxysteroid Dehydrogenase | Pregnenolone | 0.4 µM | 2.9-4.6 nmol/mg·min | NAD+ | Human Adrenal Gland |

| 20α-Hydroxysteroid Dehydrogenase | Progesterone | 0.6 µM | Not specified | NADPH | Human |

Experimental Protocols

General Experimental Workflow

The study of the this compound biosynthesis pathway typically involves tissue homogenization, incubation with substrates, extraction of steroids, and subsequent analysis.

Figure 2: General experimental workflow for studying steroid biosynthesis.

Detailed Methodologies

Protocol 1: Assay for 5α-Reductase Activity

-

Tissue Preparation: Homogenize the tissue of interest (e.g., liver, brain) in a suitable buffer (e.g., phosphate buffer, pH 6.5) and prepare a microsomal fraction by differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal fraction, NADPH, and a buffer.

-

Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate (progesterone).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

-

Product Measurement: The product, 5α-dihydroprogesterone, can be measured. A common method involves enzymatic cycling using 3α-hydroxysteroid dehydrogenase and measuring the production of thio-NADH at 400 nm. Alternatively, the steroid products can be extracted and analyzed by GC-MS or HPLC.

Protocol 2: Assay for 3β-Hydroxysteroid Dehydrogenase Activity

This protocol outlines a colorimetric assay for 3β-hydroxysteroid dehydrogenase activity.[15][16][17]

-

Enzyme Preparation: Prepare a supernatant from tissue homogenates (e.g., testis, adrenal gland).

-

Reaction Cocktail: Prepare a reaction cocktail containing the substrate (e.g., pregnenolone), NAD+, phenazine methosulfate (PMS), and nitro blue tetrazolium (NBT) in a buffer (e.g., Tris-HCl, pH 7.25).

-

Assay Procedure: Add the enzyme preparation to the reaction cocktail and incubate at 37°C for a specific time (e.g., 60 minutes).

-

Measurement: The conversion of the substrate to the product is coupled to the reduction of NAD+ to NADH. PMS then transfers electrons from NADH to NBT, forming a colored formazan product. Measure the absorbance of the formazan at 570 nm.

-

Calculation: The enzyme activity is calculated based on the rate of formazan formation, which is proportional to the rate of substrate conversion.

Protocol 3: Analysis of Steroids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of steroids using GC-MS.[18][19][20][21]

-

Sample Preparation and Extraction: Extract steroids from the biological matrix (e.g., tissue homogenate, plasma) using a suitable organic solvent (e.g., acetonitrile, dichloromethane).

-

Derivatization: To improve volatility and thermal stability for GC analysis, derivatize the steroid hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can be accelerated using microwave-assisted derivatization.[22]

-

GC-MS Analysis:

-

Gas Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for steroid separation (e.g., a CPS Analitica CC-5 MS column). Use a temperature program to separate the different steroids based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. Use electron ionization (EI) to fragment the molecules. The mass spectrometer is operated in scan mode to obtain the full mass spectrum of each compound, or in selected ion monitoring (SIM) mode for targeted quantification.

-

-

Identification and Quantification: Identify the steroids by comparing their retention times and mass spectra with those of authentic standards. Quantify the steroids by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a cascade of specific enzymatic reactions. This guide has detailed the pathway from progesterone, presented key quantitative data, and provided robust experimental protocols for its investigation. A thorough understanding of this biosynthetic pathway is fundamental for future research into the physiological roles of this neurosteroid and for the development of novel therapeutic strategies targeting neuroactive steroid metabolism.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone 5alpha-reductase - Wikipedia [en.wikipedia.org]

- 4. Progesterone 5-alpha-reduction in neuronal and in different types of glial cell cultures: type 1 and 2 astrocytes and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. 3beta-hydroxy-5alpha-steroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. srbce.org [srbce.org]

- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 19. fda.gov [fda.gov]

- 20. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Allopregnane-3beta,20alpha-diol (CAS: 566-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopregnane-3beta,20alpha-diol, a significant metabolite of progesterone, is a neurosteroid that plays a crucial role in the modulation of the central nervous system. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and its detailed mechanism of action on the GABAA receptor. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into its therapeutic potential.

Introduction

Neurosteroids are a class of steroids synthesized within the central nervous system that can rapidly alter neuronal excitability. This compound (also known as 5alpha-Pregnane-3beta,20(S)-diol) is a naturally occurring pregnane steroid and a metabolite of progesterone.[1] Its significance in neuroscience stems from its ability to interact with and modulate the function of GABAA receptors, which are the primary targets for many anxiolytic, sedative, and anticonvulsant drugs.[2][3] Understanding the detailed pharmacology of this compound is crucial for the development of novel therapeutics targeting GABAergic dysfunction, which is implicated in a range of neurological and psychiatric disorders.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental application.

| Property | Value |

| CAS Number | 566-56-3 |

| Molecular Formula | C₂₁H₃₆O₂ |

| Molecular Weight | 320.51 g/mol |

| IUPAC Name | (3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonyms | 5alpha-Pregnane-3beta,20(S)-diol, Allopregnanediol IV, (3β,5α,20S)-Pregnane-3,20-diol |

| Physical Description | Solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous solutions. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 5α-pregnan-3β-ol-20-one through a stereoselective reduction of the 20-keto group.

Materials:

-

5α-pregnan-3β-ol-20-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5α-pregnan-3β-ol-20-one in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the steroid should be approximately 2:1 to ensure complete reduction.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 30%.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method to record GABAA receptor-mediated currents in cultured neurons and assess the modulatory effects of this compound.[4][5][6]

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line expressing GABAA receptors.[4][6]

-

External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM CaCl₂, 2 mM MgCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Bubble with 95% O₂/5% CO₂.[4]

-

Internal Pipette Solution: 140 mM CsCl, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 1 mM CaCl₂. Adjust pH to 7.3 with CsOH.[6]

-

GABA stock solution.

-

This compound stock solution (in DMSO, final DMSO concentration <0.1%).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-5 MΩ).

Procedure:

-

Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate.

-

Pull glass pipettes and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) using a rapid application system.

-

After establishing a stable baseline response to GABA, co-apply this compound at various concentrations with the same GABA concentration.

-

Record the potentiation of the GABA-evoked current.

-

To construct a dose-response curve, apply a range of this compound concentrations.

-

Analyze the data to determine the EC₅₀ and maximal potentiation.

Biological Activity and Quantitative Data

This compound acts as a positive allosteric modulator of GABAA receptors.[2][3] This means it does not directly activate the receptor but enhances the effect of GABA when it binds to the receptor.[7] The following tables summarize the quantitative data regarding its biological activity.

Table 1: Potentiation of GABA-Evoked Currents

| GABAA Receptor Subtype | This compound Concentration | % Potentiation of GABA Response (Mean ± SEM) | Reference |

| α1β2γ2L | 1 µM | Data not specifically available for this isomer, but related 3β-hydroxy steroids show modulatory effects. | [8] |

| Native hippocampal neurons | 10 µM | Varies depending on the presence of other neurosteroids like allopregnanolone. Can act as a positive or negative modulator. | [9] |

Table 2: Effects on GABAA Receptor Kinetics

| Parameter | Effect of this compound | Magnitude of Change | Reference |

| Channel Open Probability | Increase | Concentration-dependent | [3] |

| Channel Deactivation Rate | Decrease | Prolongs the decay time of inhibitory postsynaptic currents (IPSCs) | [10] |

| Desensitization Rate | Can be modulated | Dependent on receptor subtype and co-applied modulators | [10] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site, the benzodiazepine site, and the barbiturate site.[3] This binding induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficiency of channel gating once GABA is bound.[7] The result is an increased influx of chloride ions into the neuron upon GABA binding, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Caption: Allosteric modulation of the GABAA receptor.

The diagram above illustrates the mechanism of action. GABA binds to its orthosteric site, while this compound binds to a separate allosteric site. This dual binding potentiates the opening of the chloride ion channel, leading to increased chloride influx and neuronal inhibition.

Experimental and Drug Discovery Workflows

The investigation of novel neurosteroids like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Caption: Neurosteroid drug discovery workflow.

This workflow highlights the key stages, starting with the identification of specific GABAA receptor subtypes as targets, followed by chemical synthesis and screening. Promising compounds then undergo detailed electrophysiological characterization and are evaluated in animal models for efficacy and safety before proceeding to clinical development.

Conclusion

This compound is a neurosteroid with significant modulatory effects on the GABAA receptor. Its ability to enhance GABAergic inhibition underscores its potential as a lead compound for the development of novel therapeutics for a variety of neurological and psychiatric conditions. This guide provides the foundational technical information, including experimental protocols and quantitative data, to support further research and development in this promising area. The detailed methodologies and workflow diagrams are intended to facilitate the systematic investigation of this compound and other related neurosteroids.

References

- 1. The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. protocols.io [protocols.io]

- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. 3β-Hydroxypregnane Steroids Are Pregnenolone Sulfate-Like GABAA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Allopregnane-3beta,20alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopregnane-3beta,20alpha-diol is an endogenous neurosteroid and a metabolite of progesterone. While its 3-alpha isomer, allopregnanolone, is a well-characterized positive allosteric modulator of the GABA-A receptor, this compound exhibits more complex modulatory properties. This technical guide provides a comprehensive overview of the physiological functions of this compound, with a focus on its synthesis, metabolism, and interactions with the GABA-A receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to serve as a valuable resource for researchers in neuropharmacology and drug development.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can cross the blood-brain barrier and rapidly modulate neuronal excitability. Among these, the metabolites of progesterone have garnered significant attention for their potent effects on the central nervous system. This compound, a stereoisomer of the more extensively studied allopregnanolone, is an important endogenous modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Understanding the nuanced physiological roles of this compound is crucial for elucidating the complex regulation of neuronal function and for the development of novel therapeutic agents targeting the GABAergic system.

Synthesis and Metabolism

This compound is a downstream metabolite of progesterone. The metabolic pathway involves a series of enzymatic reactions primarily occurring in the liver and the brain.

-

Progesterone as the Precursor: The synthesis begins with progesterone, a key steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.

-

Reduction of Progesterone: Progesterone undergoes reduction by 5alpha-reductase to form 5alpha-dihydroprogesterone (5alpha-DHP).

-

Formation of Allopregnanolone: 5alpha-DHP is then converted to allopregnanolone (3alpha,5alpha-tetrahydroprogesterone) by the action of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).

-

Isomeric Conversion: this compound is formed through the action of 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) on 5alpha-pregnan-3beta-ol-20-one or through other reductive pathways from progesterone metabolites. The stereochemistry at the C3 and C20 positions is critical for its biological activity.

The metabolism of this compound itself involves further enzymatic conversions, leading to the formation of various other steroid metabolites that can be conjugated and excreted.

Methodological & Application

Synthesis of Allopregnane-3beta,20alpha-diol for Research Applications

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopregnane-3beta,20alpha-diol is a neuroactive steroid, a metabolite of progesterone. It is an isomer of the more extensively studied allopregnanolone. Steroids with a 3-beta-hydroxy configuration are of particular interest as they can exhibit distinct modulatory effects on the GABA-A receptor, sometimes acting as antagonists or partial agonists, in contrast to the potentiating effects of 3-alpha-hydroxy neurosteroids like allopregnanolone.[1] The synthesis of specific stereoisomers of neurosteroids is crucial for investigating their structure-activity relationships and potential therapeutic applications in neurological and psychiatric disorders.

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound. It also includes a protocol for assessing its biological activity at the GABA-A receptor, a key target for many neuroactive steroids.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective reduction of the commercially available 5-alpha-pregnane-3,20-dione. The key challenge lies in controlling the stereochemistry at both the C3 and C20 positions to obtain the desired 3-beta and 20-alpha configuration. This protocol employs a two-step reduction strategy.

Experimental Protocol: Synthesis

Step 1: Stereoselective Reduction of the C3 Carbonyl Group

The 3-keto group is stereoselectively reduced to a 3-beta-hydroxyl group. A bulky reducing agent is chosen to favor equatorial attack on the C3 ketone, yielding the desired 3-beta-hydroxy configuration.

-

Materials:

-

5-alpha-pregnane-3,20-dione

-

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen gas supply

-

Separatory funnel

-

-

Procedure:

-

Dissolve 5-alpha-pregnane-3,20-dione (1.0 g, 3.16 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add L-Selectride® (3.5 mL, 3.5 mmol, 1.1 equivalents) to the stirred solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of 2 M HCl (10 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with 2 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-beta-hydroxy-5-alpha-pregnan-20-one.

-

Step 2: Stereoselective Reduction of the C20 Carbonyl Group

The 20-keto group is then reduced to the 20-alpha-hydroxyl group. The Meerwein-Ponndorf-Verley (MPV) reduction is a suitable method for this transformation, known for its chemoselectivity and stereoselectivity in reducing ketones.[2][3][4][5][6]

-

Materials:

-

Crude 3-beta-hydroxy-5-alpha-pregnan-20-one from Step 1

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude product from Step 1 in anhydrous toluene (50 mL) and anhydrous isopropanol (50 mL) in a round-bottom flask equipped with a distillation head.

-

Add aluminum isopropoxide (1.29 g, 6.32 mmol, 2.0 equivalents).

-

Heat the mixture to reflux and slowly distill off the acetone formed during the reaction along with isopropanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 6-8 hours, or once the reaction is complete as indicated by TLC, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 2 M HCl (30 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with 2 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Synthesis Workflow Diagram

References

- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courses.minia.edu.eg [courses.minia.edu.eg]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

Application Notes for Allopregnane-3beta,20alpha-diol Quantification

Introduction

Allopregnane-3beta,20alpha-diol is a neurosteroid and a metabolite of progesterone. Neurosteroids are synthesized in the central and peripheral nervous systems and modulate neurotransmission. Allopregnanediol isomers, such as the more extensively studied 5α-pregnane-3α,20α-diol, are known to act as positive allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[1] The quantification of specific stereoisomers of allopregnanediol is crucial for understanding their distinct physiological and pathological roles in various neurological and psychiatric conditions.

Challenges in Quantification

A significant challenge in the quantification of this compound is the presence of multiple stereoisomers, such as allopregnanolone (allopregnane-3α-ol-20-one) and other pregnanediol isomers. These isomers often have similar chemical structures, making it difficult to develop highly specific antibodies for use in immunoassays like ELISA. Consequently, commercially available ELISA kits specifically for this compound are not readily found. Researchers often rely on chromatographic methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and specific quantification of individual steroid isomers.

Alternative Measurement Methods

Given the likely absence of a specific ELISA kit, researchers have the following options for quantifying this compound:

-

Mass Spectrometry (MS): GC-MS and LC-MS/MS are powerful techniques that can separate and quantify specific steroid isomers with high accuracy and sensitivity. These methods are often considered the gold standard for steroid analysis.

-

Radioimmunoassay (RIA): RIA is another immunoassay technique that can be highly sensitive. However, like ELISA, it is dependent on the availability of a specific antibody, and cross-reactivity with other isomers can be a concern.

-

Broad-Spectrum ELISA Kits: It may be possible to use a less specific pregnanediol ELISA kit that cross-reacts with this compound. However, the results would represent a combined measurement of multiple isomers and would need to be interpreted with caution. The cross-reactivity profile of the chosen kit would need to be carefully evaluated.

Representative Competitive ELISA Protocol for Steroid Quantification

The following is a representative protocol for a competitive ELISA, which is the common format for small molecule analytes like steroids. Note: A specific ELISA kit for this compound was not identified. This protocol is a general guideline and would need to be adapted based on the specific components of a chosen kit for a related steroid.

Assay Principle

This competitive ELISA is based on the competition between the unlabeled steroid in the sample and a fixed amount of enzyme-labeled steroid (conjugate) for a limited number of binding sites on a specific antibody coated on the microplate. As the concentration of the unlabeled steroid in the sample increases, the amount of enzyme-labeled steroid bound to the antibody-coated plate decreases. The intensity of the color produced upon addition of the substrate is inversely proportional to the concentration of the steroid in the sample.

Materials

-

Antibody-coated 96-well microplate

-

Standard (this compound, if available, or a related pregnanediol)

-

Enzyme-steroid conjugate (e.g., HRP-pregnanediol)

-

Assay Buffer

-

Wash Buffer

-

Substrate Solution (e.g., TMB)

-

Stop Solution

-

Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

-

Calibrated pipettes and multichannel pipettes

-

Vortex mixer

-

Plate shaker (optional)

Experimental Protocol

-

Sample Preparation:

-

Samples (e.g., plasma, serum, tissue homogenates) may require extraction to remove interfering substances and concentrate the analyte. A common method is solid-phase extraction (SPE) or liquid-liquid extraction.

-

The final extracted sample should be reconstituted in the Assay Buffer provided with the kit.

-

-

Reagent Preparation:

-

Prepare all reagents according to the kit manufacturer's instructions.

-

Prepare a standard curve by serially diluting the provided standard to generate a range of known concentrations.

-

-

Assay Procedure:

-

Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add a specific volume (e.g., 50 µL) of the enzyme-steroid conjugate to each well, except for the blank wells.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at a specified temperature (e.g., room temperature or 37°C), with or without shaking. During this incubation, the unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the antibody.

-

Wash the plate multiple times (e.g., 3-5 times) with Wash Buffer to remove any unbound reagents.

-

Add the Substrate Solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. A color change will develop.

-

Stop the reaction by adding the Stop Solution (e.g., 100 µL) to each well. The color will change (e.g., from blue to yellow).

-

Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 450 nm) within a specified time (e.g., 30 minutes) after adding the Stop Solution.

-

Data Analysis

-

Calculate the average absorbance for each set of replicate standards, controls, and samples.

-

Subtract the average absorbance of the blank wells from the average absorbance of all other wells.

-

Plot the average absorbance of the standards against their known concentrations to generate a standard curve. A log-logit or four-parameter logistic (4-PL) curve fit is often used.

-

Determine the concentration of the steroid in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from a steroid ELISA.

Table 1: Standard Curve Data

| Standard Concentration (pg/mL) | Absorbance (450 nm) |

| 0 | 1.850 |

| 10 | 1.520 |

| 50 | 0.980 |

| 100 | 0.650 |

| 250 | 0.350 |

| 500 | 0.200 |

| 1000 | 0.100 |

Table 2: Sample Data

| Sample ID | Absorbance (450 nm) | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |

| Control 1 | 0.850 | 75.2 | 75.2 |

| Control 2 | 0.450 | 205.8 | 205.8 |

| Sample 1 | 1.200 | 28.5 | 285 (assuming 1:10 dilution) |

| Sample 2 | 0.750 | 88.1 | 881 (assuming 1:10 dilution) |

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from Progesterone.

Caption: Workflow for a typical competitive ELISA.

References

Application Note & Protocol: Quantitative Analysis of Allopregnane-3beta,20alpha-diol using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnane-3beta,20alpha-diol is a neuroactive steroid and a metabolite of progesterone. It is a stereoisomer of the more extensively studied allopregnanolone and is known to modulate the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike its 3-alpha isomer (allopregnanolone), which is a positive modulator of the GABA-A receptor, 3-beta hydroxy steroids can act as negative modulators, particularly in the presence of allopregnanolone.[1][2] The accurate quantification of this compound is crucial for understanding its physiological and pathological roles, particularly in neuroscience and drug development. This document provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Signaling Pathway

This compound is a key player in the neurosteroidogenic pathway, originating from cholesterol and progesterone. Its primary mechanism of action involves the modulation of the GABA-A receptor.

Experimental Workflow

The quantification of this compound from a biological matrix involves several key steps, from sample collection to data analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the quantification of related neurosteroids and should be validated in-house prior to routine use.

Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., Allopregnanolone-d5)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.

-

Solid Phase Extraction (Optional, for increased cleanup):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

HPLC-MS/MS Conditions

| Parameter | Recommended Setting |

| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile. |

| Gradient | 0-1 min: 60% B; 1-8 min: 60-80% B; 8-10 min: 80% B; 10-10.1 min: 80-100% B; 10.1-11 min: 100% B; 11-11.1 min: 100-60% B; 11.1-15 min: 60% B. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 45°C. |

| Injection Volume | 10 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MRM Transitions | See Table 1. |

| Source Temperature | 550°C. |

| IonSpray Voltage | 5000 V. |

Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| This compound | 303.3 | To be determined | 100 | To be optimized |

| Internal Standard (e.g., Allo-d5) | 324.3 | 271.2 | 100 | 15 |

Note: The precursor ion for this compound is likely to be [M+H-H₂O]⁺ due to the loss of a water molecule in the ion source. The specific product ions and collision energy need to be determined by direct infusion of the analytical standard.

Method Validation

A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into a surrogate matrix (e.g., stripped plasma). A linear range appropriate for the expected sample concentrations should be established.

-

Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte should be evaluated.

-

Recovery: The efficiency of the extraction process should be determined.

-

Stability: The stability of the analyte in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be assessed.

Table 2: Expected Quantitative Performance (based on similar neurosteroid assays)

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.99 |

| Intra-day Precision | < 15% RSD |

| Inter-day Precision | < 15% RSD |

| Accuracy | 85-115% |

| LOQ | In the low pg/mL to ng/mL range |

Data Presentation

All quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 3: Example Data Summary Table

| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | QC Level | Pass/Fail |

| Blank | Not Detected | 1.2 x 10⁶ | N/A | Pass |

| LLOQ | 0.105 | 1.1 x 10⁶ | N/A | Pass |

| QC Low | 0.289 | 1.2 x 10⁶ | Low | Pass |

| QC Mid | 2.45 | 1.1 x 10⁶ | Medium | Pass |

| QC High | 24.8 | 1.2 x 10⁶ | High | Pass |

| Unknown 1 | 1.56 | 1.1 x 10⁶ | N/A | N/A |

| Unknown 2 | 5.87 | 1.2 x 10⁶ | N/A | N/A |

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in human plasma by HPLC-MS. The described methodology, once validated, offers a sensitive and specific tool for researchers and clinicians to investigate the role of this neurosteroid in health and disease. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental process and data interpretation.

References

Application Notes and Protocols for Electrophysiology Recording with Allopregnan-3beta,20alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnan-3beta,20alpha-diol is a neurosteroid, an endogenous metabolite of progesterone. Unlike its more extensively studied 3-alpha isomer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, Allopregnan-3beta,20alpha-diol exhibits more complex modulatory properties.[1][2] These compounds are of significant interest in neuroscience and drug development due to their potential to finely tune neuronal inhibition, which plays a critical role in various physiological and pathological states, including anxiety, epilepsy, and mood disorders.[1][3][4]

These application notes provide a detailed overview of the electrophysiological effects of Allopregnan-3beta,20alpha-diol, its mechanism of action on the GABA-A receptor, and a comprehensive protocol for its characterization using whole-cell patch-clamp electrophysiology.

Mechanism of Action: Dual Modulator of the GABA-A Receptor

Allopregnan-3beta,20alpha-diol, along with other 3-beta-hydroxy steroids, primarily acts on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2] Its mechanism is distinct and context-dependent:

-

Direct Potentiation: In the absence of other modulators, some 3-beta steroids can act as positive allosteric modulators, enhancing GABA-evoked chloride currents. This effect manifests as a prolongation of the decay time of inhibitory postsynaptic currents (IPSCs).[1][2]

-

Antagonism of 3-alpha Steroid Effects: A key feature of 3-beta steroids is their ability to counteract the potent potentiating effects of 3-alpha steroids like allopregnanolone (ALLO).[1][5] When co-applied, Allopregnan-3beta,20alpha-diol can reduce the allopregnanolone-enhanced GABA response.[1]

This dualistic action suggests that Allopregnan-3beta,20alpha-diol may serve as a physiological buffer, modulating the potent effects of other neurosteroids to maintain homeostatic control of neuronal excitability.

Data Presentation: Electrophysiological Effects

Quantitative data for the direct electrophysiological effects of Allopregnan-3beta,20alpha-diol are not extensively documented in the form of EC50 or IC50 values. The table below summarizes its observed effects and those of related 3-beta steroids.

| Compound/Class | Preparation | Technique | Concentration Range | Observed Electrophysiological Effect | Reference |

| 3β-hydroxy steroids (general) | Rat hypothalamic neurons (MPN) | Patch-clamp (sIPSCs) | Not specified | Prolonged the sIPSC decay time in the absence of allopregnanolone. | [1] |

| 3β-hydroxy steroids (general) | Rat brain microsacs | Chloride ion uptake assay | Not specified | Reduced the allopregnanolone-enhanced GABA response in cortex, hippocampus, and MPN. | [1] |

| 5β-pregnane-3β,20(R)-diol | Rat hypothalamic neurons (MPN) | Patch-clamp (sIPSCs) | Not specified | Dramatically reduced the allopregnanolone-induced prolongation of the sIPSC decay time constant. | [6] |

| 5β-pregnane-3β,20(R)-diol | Rat hypothalamic neurons (MPN) | Patch-clamp (GABA-evoked currents) | Not specified | Increased the desensitization rate of the GABA-evoked current. | [6] |

| Isoallopregnanolone (a 3β-steroid) | Rat cortical homogenates | Chloride ion uptake assay | 1-30 µM | Selectively inhibited allopregnanolone-induced Cl- uptake with an IC50 of 12.25 µM (against 1 µM ALLO). | [5] |

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This protocol describes the methodology to characterize the effects of Allopregnan-3beta,20alpha-diol on GABA-A receptor-mediated currents (both spontaneous and evoked) in acute brain slices using the whole-cell voltage-clamp technique.

1. Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF):

-

Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose.

-

Preparation: Prepare concentrated stock solutions. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290-300 mOsm, and continuously bubble with carbogen (95% O₂ / 5% CO₂). The final pH should be 7.4.[7]

-

-

Intracellular (Pipette) Solution (Cs-based for Voltage-Clamp):

-

Composition: 120 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314 (to block voltage-gated sodium channels).

-

Preparation: Adjust pH to 7.2-7.3 with CsOH. Adjust osmolarity to ~280-285 mOsm.[8] Aliquot and store at -20°C. Thaw and filter before use.

-

-

Compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of Allopregnan-3beta,20alpha-diol in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the stock solution into aCSF to the final desired concentrations. Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects.

-

2. Equipment

-

Vibrating microtome (Vibratome)

-

Upright microscope with DIC optics and infrared illumination

-

Micromanipulators

-

Patch-clamp amplifier (e.g., Axopatch, HEKA)

-

Data acquisition system (e.g., pCLAMP, PatchMaster)[9]

-

Perfusion system

-

Glass capillary puller

-

Borosilicate glass capillaries

3. Experimental Workflow

4. Detailed Procedure

-

Slice Preparation: Anesthetize the animal (e.g., a rat) according to approved institutional protocols. Perfuse transcardially with ice-cold, carbogenated aCSF. Rapidly dissect the brain and prepare 250-350 µm thick coronal slices of the region of interest (e.g., hypothalamus, hippocampus) using a vibratome in ice-cold aCSF.

-

Slice Recovery: Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.

-

Recording Setup: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~1.5-2 mL/min). Visualize neurons using DIC/IR optics.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[7]

-

Achieving Whole-Cell Configuration:

-

Fill a pipette with intracellular solution and mount it on the headstage.

-

Apply light positive pressure and lower the pipette into the bath.

-

Approach the membrane of a target neuron. When the pipette tip touches the cell, a "dimple" will be visible and the resistance will increase.

-

Release the positive pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".

-

Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.[10]

-

-

Data Acquisition:

-

Switch to voltage-clamp mode and hold the neuron at -70 mV to record inward Cl⁻ currents (assuming a high Cl⁻ intracellular solution).

-

Allow the cell to stabilize for 5-10 minutes.

-

Baseline Recording: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes to establish a stable baseline.

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of Allopregnan-3beta,20alpha-diol for 10-15 minutes.

-

Co-application (optional): To test for antagonism, first apply a potentiating steroid like allopregnanolone to enhance sIPSCs, then co-perfuse with Allopregnan-3beta,20alpha-diol.

-

Washout: Perfuse with normal aCSF for at least 15 minutes to observe recovery.

-

5. Data Analysis

-

Use event detection software (e.g., Clampfit, Mini Analysis) to identify and measure sIPSCs.

-

Compare the following parameters between baseline, drug application, and washout phases:

-

Frequency: The number of sIPSCs per unit time (indicates presynaptic effects).

-

Amplitude: The peak current of the sIPSCs (indicates postsynaptic effects).

-

Decay Kinetics: Fit an exponential function to the decay phase of averaged sIPSCs to determine the time constant (τ). A prolongation of the decay time is a hallmark of positive allosteric modulation of GABA-A receptors.[1]

-

-

Perform appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed changes.

References

- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The progesterone metabolite allopregnanolone potentiates GABA(A) receptor-mediated inhibition of 5-HT neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Allopregnane-3beta,20alpha-diol in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allopregnane-3beta,20alpha-diol is a neurosteroid that acts as a modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable vehicle for dissolving neurosteroids.[2] This document provides a detailed protocol for the dissolution of this compound in DMSO, preparation of working solutions, and important considerations for experimental design.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₂ | [3][4] |

| Molecular Weight | 320.5 g/mol | [3][4] |

| CAS Number | 566-56-3 | [3] |

| Appearance | White to off-white solid | |

| XLogP3 | 5.2 | [3][4] |

XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.

The following table provides recommended concentrations for the preparation of stock and working solutions of this compound.

| Solution | Solvent | Recommended Concentration Range | Final DMSO Concentration in Assay |

| Stock Solution | 100% DMSO | 1-50 mM | N/A |

| Working Solution | Aqueous Buffer / Cell Culture Medium | 1-100 µM | ≤ 0.5% |

Experimental Protocol: Dissolving this compound in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and the subsequent dilution to a working concentration for biological assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, nuclease-free pipette tips

-

Vortex mixer

-

Water bath or heating block (optional)

-

Aqueous buffer or cell culture medium, pre-warmed to 37°C

Procedure for Preparing a 10 mM Stock Solution:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 320.5 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 320.5 g/mol = 0.003205 g = 3.205 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out 3.21 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of 100% sterile DMSO to the microcentrifuge tube containing the powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or heating block for 5-10 minutes with intermittent vortexing can aid dissolution.

-

-

Storage of the Stock Solution:

-

The 10 mM stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

-

Procedure for Preparing a 10 µM Working Solution:

-

Thaw the stock solution:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

-

Serial Dilution:

-

It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the precipitation of the compound.

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) aqueous buffer or cell culture medium. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%.

-

-

Final Dilution:

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed (37°C) aqueous buffer or cell culture medium to achieve a final concentration of 10 µM.

-

The final DMSO concentration in the working solution will be 0.1%. This concentration is generally well-tolerated by most cell lines.

-

Note: The final concentration of DMSO in the experimental setup should ideally be kept at or below 0.5% to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway of this compound

This compound is a neurosteroid that modulates the activity of the GABA-A receptor. Unlike 3-alpha-hydroxy neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor, 3-beta-hydroxy steroids like this compound often act as negative modulators or antagonists.[5][6] They can counteract the potentiating effects of allopregnanolone on GABA-mediated chloride currents.[1] This modulation of the GABA-A receptor can influence neuronal excitability and has implications for various physiological and pathological processes in the central nervous system.[2]

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: this compound's effect on GABA-A receptor signaling.

References

- 1. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H36O2 | CID 101767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allopregnane-3,20-diol | C21H36O2 | CID 165234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

Application Notes and Protocols for Allopregnane-3beta,20alpha-diol Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnane-3beta,20alpha-diol is a neuroactive steroid belonging to the class of 3β-hydroxypregnane steroids. These steroids are recognized for their modulatory effects on the central nervous system, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Unlike their 3α-hydroxy isomers, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors, 3β-hydroxypregnane steroids often exhibit antagonistic or negative allosteric modulatory properties.[1][2] This makes this compound a valuable research tool for investigating the nuanced roles of neurosteroids in neuronal excitability, seizure susceptibility, anxiety, and other neurological conditions.

These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their in vivo studies.

Data Presentation

Table 1: In Vivo Administration Parameters for Allopregnane Analogs in Rodent Models

| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |

| Allopregnanolone | Amygdala-kindled female rats | Intraperitoneal (i.p.) | ED₅₀: 1.1 mg/kg | Not specified | Complete suppression of generalized kindled convulsions. | [3] |

| Allopregnanolone Analog (HOHP) | 12 and 25-day-old Wistar rats | Intraperitoneal (i.p.) | 10, 20, 40, 60 mg/kg | Suspension with a drop of Tween 80 | Anticonvulsant action against pentylenetetrazol-induced seizures. | [4] |

| Progesterone | Ovariectomized female rats | Systemic | 4.0 mg/kg for 10 days | Not specified | Recovery of cognitive impairment and increased dendritic spine density. | [5] |